molecular formula C29H26N4O6S B11447973 N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11447973
M. Wt: 558.6 g/mol
InChI Key: AJCIZVUTOWLZPX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the benzodioxole ring, the pyrazole ring, and the thiazole ring, followed by their coupling to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring may lead to the formation of carboxylic acids, while reduction of the pyrazole ring may lead to the formation of amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C29H26N4O6S

Molecular Weight

558.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C29H26N4O6S/c1-36-20-8-3-17(4-9-20)22-14-23(18-5-10-21(37-2)11-6-18)33(32-22)29-31-28(35)26(40-29)15-27(34)30-19-7-12-24-25(13-19)39-16-38-24/h3-13,23,26H,14-16H2,1-2H3,(H,30,34)

InChI Key

AJCIZVUTOWLZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC

Origin of Product

United States

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